Synthesis of Di-2-Norbornylphosphine from Norbornene: A Technical Guide
Synthesis of Di-2-Norbornylphosphine from Norbornene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-norbornylphosphine is a bulky, secondary phosphine (B1218219) ligand of significant interest in coordination chemistry and catalysis. Its unique stereoelectronic properties, derived from the rigid bicyclo[2.2.1]heptane (norbornane) backbone, make it a valuable ligand for influencing the reactivity and selectivity of metal-catalyzed reactions. This technical guide provides an in-depth overview of the synthesis of di-2-norbornylphosphine, with a focus on a plausible and effective synthetic route commencing from the readily available starting material, norbornene. While direct hydrophosphination of norbornene presents a theoretically atom-economical approach, the literature suggests that a more reliable and documented method involves a multi-step synthesis via a Grignard reagent intermediate. This guide will detail this alternative pathway, providing experimental insights and relevant data for researchers in the field.
Synthetic Pathway
The most practical synthesis of di-2-norbornylphosphine from norbornene involves a three-step process:
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Hydrohalogenation of Norbornene: Conversion of norbornene to 2-halonorbornane (e.g., 2-bromonorbornane).
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Formation of the Grignard Reagent: Reaction of 2-halonorbornane with magnesium metal to form the 2-norbornylmagnesium halide.
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Reaction with a Phosphorus Electrophile and Reduction: Treatment of the Grignard reagent with a suitable phosphorus electrophile (e.g., phosphorus trichloride (B1173362) or diethyl phosphite) followed by reduction to yield the secondary phosphine.
This synthetic approach is visualized in the workflow diagram below.
Figure 1: Synthetic workflow for di-2-Norbornylphosphine.
Experimental Protocols
The following sections provide detailed experimental methodologies for each key step in the synthesis.
Step 1: Synthesis of 2-Bromonorbornane
Principle: This reaction proceeds via the electrophilic addition of hydrogen bromide across the double bond of norbornene. The reaction is typically carried out in a non-polar solvent.
Materials:
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Norbornene
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Hydrogen bromide (gas or solution in acetic acid)
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Anhydrous diethyl ether or pentane
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
Procedure:
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Dissolve norbornene in a suitable anhydrous solvent (e.g., diethyl ether or pentane) in a flask equipped with a magnetic stirrer and a gas inlet tube.
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Cool the solution to 0 °C in an ice bath.
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Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.
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Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Once the reaction is complete, quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution to neutralize any excess acid.
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Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain crude 2-bromonorbornane.
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Purify the product by distillation under reduced pressure.
| Parameter | Value | Reference |
| Norbornene:HBr Molar Ratio | 1 : 1.1 | General protocol |
| Reaction Temperature | 0 °C | General protocol |
| Typical Yield | 80-90% | General protocol |
Table 1: Typical reaction parameters for the synthesis of 2-Bromonorbornane.
Step 2: Synthesis of 2-Norbornylmagnesium Bromide (Grignard Reagent)
Principle: This is a standard Grignard reaction where an organomagnesium halide is formed by the reaction of an organohalide with magnesium metal in an ethereal solvent.
Materials:
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2-Bromonorbornane
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Iodine crystal (as an initiator)
Procedure:
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Add a small crystal of iodine to activate the magnesium surface.
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Add a small amount of a solution of 2-bromonorbornane in anhydrous diethyl ether or THF to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
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Once the reaction has initiated, add the remaining solution of 2-bromonorbornane dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.
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The resulting grey-to-black solution of 2-norbornylmagnesium bromide is used directly in the next step.
| Parameter | Value | Reference |
| 2-Bromonorbornane:Mg Molar Ratio | 1 : 1.2 | General protocol |
| Solvent | Anhydrous Diethyl Ether or THF | General protocol |
| Initiation | Iodine crystal | General protocol |
Table 2: Typical reaction parameters for the synthesis of 2-Norbornylmagnesium Bromide.
Step 3 & 4: Synthesis of Di-2-Norbornylphosphine
Principle: The 2-norbornyl Grignard reagent acts as a nucleophile and reacts with a phosphorus electrophile. Using phosphorus trichloride (PCl₃) would lead to the formation of di-2-norbornylchlorophosphine, which can be hydrolyzed and reduced. A more direct route to the phosphine oxide involves reacting the Grignard reagent with diethyl phosphite (B83602). The resulting di-2-norbornylphosphine oxide is then reduced to the desired secondary phosphine.
Materials:
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2-Norbornylmagnesium bromide solution
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Diethyl phosphite or Phosphorus trichloride
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Anhydrous diethyl ether or THF
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Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
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Ammonium (B1175870) chloride solution (saturated)
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Hydrochloric acid (dilute)
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Organic solvent for extraction (e.g., diethyl ether, hexanes)
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Anhydrous sodium sulfate
Procedure:
Part A: Synthesis of Di-2-Norbornylphosphine Oxide
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Cool the freshly prepared 2-norbornylmagnesium bromide solution to -78 °C (dry ice/acetone bath).
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Slowly add a solution of diethyl phosphite (0.5 equivalents) in anhydrous THF to the Grignard solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Acidify the mixture with dilute hydrochloric acid.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain crude di-2-norbornylphosphine oxide.
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Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Part B: Reduction to Di-2-Norbornylphosphine
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In a flame-dried flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous THF.
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Cool the suspension to 0 °C.
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Slowly add a solution of di-2-norbornylphosphine oxide in anhydrous THF to the LiAlH₄ suspension.
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After the addition, allow the mixture to warm to room temperature and then reflux for several hours.
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Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting white precipitate and wash it thoroughly with THF.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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The residue is the crude di-2-norbornylphosphine. Due to its air-sensitivity, it should be handled under an inert atmosphere. Purification can be achieved by distillation under high vacuum or by conversion to a more stable derivative (e.g., a borane (B79455) adduct) followed by purification and deprotection.
| Parameter | Value | Reference |
| Grignard:Phosphorus Electrophile Molar Ratio | 2 : 1 | General protocol |
| Phosphine Oxide:Reducer Molar Ratio | 1 : 1.5-2 | General protocol |
| Reaction Temperature (Grignard Addition) | -78 °C to RT | General protocol |
| Reaction Temperature (Reduction) | 0 °C to Reflux | General protocol |
Table 3: Typical reaction parameters for the synthesis and reduction of Di-2-Norbornylphosphine Oxide.
Characterization Data
The final product, di-2-norbornylphosphine, and its oxide precursor should be characterized by standard spectroscopic techniques.
| Compound | Technique | Expected Data |
| Di-2-Norbornylphosphine | ³¹P NMR | Signal in the characteristic range for secondary phosphines. |
| ¹H NMR | Complex multiplets in the aliphatic region corresponding to the norbornyl protons and a signal for the P-H proton. | |
| ¹³C NMR | Signals corresponding to the carbons of the norbornyl groups. | |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₄H₂₃P. | |
| Di-2-Norbornylphosphine Oxide | ³¹P NMR | Signal at a downfield chemical shift compared to the phosphine. |
| ¹H NMR | Similar to the phosphine but without the P-H signal. | |
| IR Spectroscopy | Strong P=O stretching absorption. | |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₄H₂₃PO. |
Table 4: Expected Characterization Data.
Logical Relationships in the Synthesis
The following diagram illustrates the logical dependencies and transformations throughout the synthesis.
Figure 2: Logical flow of the synthetic transformations.
Conclusion
The synthesis of di-2-norbornylphosphine from norbornene is a multi-step process that is achievable through established organic transformations. The key steps involve the formation of a 2-norbornyl Grignard reagent, which is then reacted with a suitable phosphorus electrophile to form the di-2-norbornylphosphine oxide. Subsequent reduction of the phosphine oxide yields the target secondary phosphine. Careful control of reaction conditions, particularly the exclusion of moisture and air during the Grignard and phosphine handling steps, is crucial for a successful synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to prepare this valuable ligand for applications in catalysis and materials science.


